molecular formula C24H19N5O2 B6023782 N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

Cat. No.: B6023782
M. Wt: 409.4 g/mol
InChI Key: YVKCJORAXNFWGZ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a synthetic compound characterized by its intricate chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide typically involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This is followed by the introduction of the ethyl, oxo, and phenyl groups through various chemical reactions, including condensation, cyclization, and substitution reactions. Specific conditions such as temperature, solvent, and catalysts are critical to the success of each step.

Industrial Production Methods

On an industrial scale, the production of this compound may employ batch or continuous flow processes to optimize yield and purity. Industrial methods often leverage scalable reactions and cost-effective reagents. Purification steps like crystallization or chromatography are essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide can undergo a variety of chemical reactions:

  • Oxidation: : Under oxidative conditions, it can form additional oxo groups, potentially modifying its biological activity.

  • Reduction: : Reductive conditions may reduce the oxo group to a hydroxyl group or amine.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halides, organometallic reagents

Major Products

The major products formed depend on the specific reaction conditions, but typically include derivatives with modified functional groups that may have distinct physical and biological properties.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or anti-inflammatory effects, making it a candidate for drug development.

Medicine

In medicinal research, this compound's potential therapeutic applications are explored. It could serve as a lead compound in the development of new pharmaceuticals, particularly targeting diseases where heterocyclic compounds have shown efficacy.

Industry

Industrially, this compound could be utilized in the manufacturing of specialty chemicals, agrochemicals, or materials science applications due to its stability and reactivity.

Mechanism of Action

The precise mechanism by which this compound exerts its effects is often studied using various biochemical assays and computational models. It likely interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can be elucidated through techniques like molecular docking, crystallography, and bioassays.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, such as:

  • N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

  • N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

Highlighting Its Uniqueness

The uniqueness of this compound lies in the specific substitutions on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. These substitutions can significantly affect its chemical reactivity and biological activity, making it distinct from similar compounds.

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Properties

IUPAC Name

N-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-2-19-21(16-9-5-3-6-10-16)22-25-15-18-20(29(22)26-19)13-14-28(24(18)31)27-23(30)17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKCJORAXNFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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